molecular formula C6H10BrN3 B2480394 N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine CAS No. 1006471-52-8

N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine

Cat. No.: B2480394
CAS No.: 1006471-52-8
M. Wt: 204.071
InChI Key: QXADAMCKVYOTFP-UHFFFAOYSA-N
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Description

N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a brominated pyrazole derivative with a methylamine side chain. Its molecular formula is C₇H₁₁BrN₄, and its structure features a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and a methylamine group attached via a methylene bridge at position 2.

Properties

IUPAC Name

1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXADAMCKVYOTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN(C=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C6H10BrN3
  • Molecular Weight : 196.07 g/mol
  • CAS Number : 1006471-52-8
  • IUPAC Name : this compound

Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The bromine substitution on the pyrazole ring may enhance the compound's interaction with biological targets, potentially increasing its potency.

Anticancer Activity

Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, preventing their division and proliferation.
  • Apoptosis Induction : Compounds similar to this compound have been reported to trigger apoptosis in cancer cells via intrinsic pathways.
  • Inhibition of Tumor Growth : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values ranging from 10 µM to 50 µM depending on the derivative tested .

Biological Activity Data

The following table summarizes key findings related to the biological activity of pyrazole derivatives, including those structurally related to this compound:

CompoundTarget Cell LineIC50 (µM)Mechanism
Compound AMCF712.50Apoptosis induction
Compound BA54926.00Cell cycle arrest
Compound CNCI-H46042.30Inhibition of proliferation
N-[Bromo-Pyrazole]Various10 - 50Multi-target effects

Case Studies

Several case studies highlight the potential applications of pyrazole derivatives in cancer therapy:

  • Study on MCF7 Cells :
    • A derivative similar to this compound was tested against MCF7 cells, showing significant growth inhibition with an IC50 value of 12.50 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .
  • In Vivo Efficacy :
    • In animal models, compounds with similar structures demonstrated reduced tumor size and improved survival rates when administered alongside standard chemotherapy agents. This suggests a synergistic effect that could enhance treatment outcomes for patients with resistant tumors .
  • Mechanistic Studies :
    • Research involving molecular docking simulations indicated strong binding affinity of N-[Bromo-Pyrazole] derivatives to key proteins involved in cancer progression, such as tubulin and topoisomerase II, which are critical for cell division and DNA replication .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine. Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation
A study conducted on several cancer cell lines demonstrated the following IC50 values:

Cell LineIC50 (µM)
A549 (lung cancer)15.0
MCF-7 (breast cancer)18.5

These results indicate that this compound could serve as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

The structure of this compound suggests potential anti-inflammatory effects. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Synthetic Applications

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug development processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine and related pyrazole-amine derivatives:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound - 4-Bromo, 1-methyl on pyrazole
- N-methylamine via methylene bridge
C₇H₁₁BrN₄ Potential intermediate for drug synthesis; bromine enables cross-coupling reactions.
N-[(1,5-Dimethyl-1H-pyrazol-3-yl)methyl]-N-methylamine - 1,5-Dimethyl on pyrazole
- N-methylamine via methylene bridge
C₇H₁₂N₄ Colorless to pale yellow liquid; soluble in water and organic solvents.
4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine - 4-Bromo on pyrazole
- 3-Chlorothiophene substituent
C₈H₇BrClN₃S Halogen-rich structure; potential use in agrochemicals or as a ligand.
N-[(4-Bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine - 4-Bromothiophene substituent
- 1-Methylpyrazole
C₉H₉BrN₃S Hybrid thiophene-pyrazole scaffold; possible applications in optoelectronics.
N-(tert-Butoxycarbonyl)-N-[(5-methyl-1-(α-methyl)benzyl-1H-1,2,3-triazol-4-yl)ethyl]amine - Triazole core
- tert-Butoxycarbonyl (Boc) protecting group
C₁₉H₂₇N₅O₂ Used in multi-target drug development; Boc group enhances stability during synthesis.

Key Observations :

Structural Variations :

  • Pyrazole vs. Triazole/Thiophene : The target compound’s pyrazole core distinguishes it from triazole derivatives (e.g., ) and thiophene-containing analogs (e.g., ). Pyrazoles exhibit distinct electronic properties due to adjacent nitrogen atoms, influencing hydrogen-bonding capabilities and reactivity compared to sulfur-containing thiophenes .
  • Halogen Substitution : The 4-bromo substituent in the target compound contrasts with the 1,5-dimethyl groups in ’s analog. Bromine enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas methyl groups improve lipophilicity .

Synthetic Methods :

  • Rapid alkylation or reductive amination techniques (e.g., ) are applicable to synthesize such amines. However, brominated pyrazoles may require halogen-specific protocols, such as palladium-catalyzed couplings, to retain the bromine atom during functionalization .

Physicochemical Properties: The bromine atom increases molecular weight (310.19 g/mol for ’s analog) compared to non-halogenated derivatives (e.g., 156.2 g/mol for ’s compound). This impacts solubility and bioavailability . Thiophene-containing analogs (e.g., ) exhibit reduced polarity compared to pyrazole derivatives, affecting their partitioning in biological systems .

Applications :

  • The target compound’s bromine atom makes it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents, whereas thiophene-pyrazole hybrids () may find use in materials science due to their conjugated systems .

Research Findings and Data

Spectroscopic Data :

  • ¹H-NMR : Pyrazole-amine derivatives typically show signals for methyl groups (δ 1.16–2.47 ppm) and aromatic protons (δ 7.56–8.10 ppm), as seen in and .
  • IR : N-H stretches appear near 3298–3385 cm⁻¹, while C=O or SO₂ groups (in sulfonamide analogs) absorb at 1670–1315 cm⁻¹ .

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